4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide
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Overview
Description
4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a dipropylcarbamothioyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with aniline to form N-(3-methylphenyl)benzamide.
Introduction of the Dipropylcarbamothioyl Group: The dipropylcarbamothioyl group can be introduced by reacting N-(3-methylphenyl)benzamide with dipropylamine and carbon disulfide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(Dipropylcarbamothioyl)oxy]-N-(naphthalen-2-yl)benzamide: Similar structure but with a naphthyl group instead of a methylphenyl group.
4-[(Dipropylcarbamothioyl)oxy]-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of a methylphenyl group.
Uniqueness
4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C21H26N2O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
O-[4-[(3-methylphenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C21H26N2O2S/c1-4-13-23(14-5-2)21(26)25-19-11-9-17(10-12-19)20(24)22-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
InChI Key |
XRTLCEAXDFXRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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